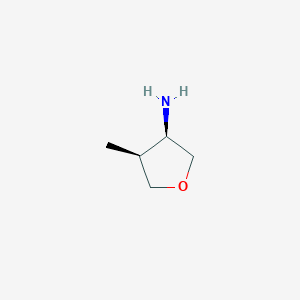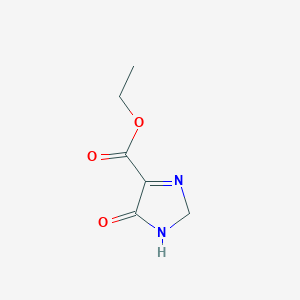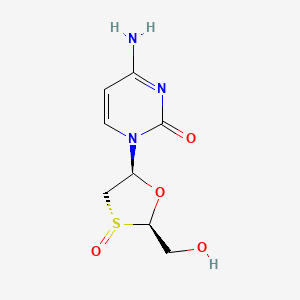
1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine, also known as emtricitabine, is a synthetic nucleoside analog used primarily as an antiviral agent. It is particularly effective against HIV-1 and hepatitis B virus (HBV). The compound is characterized by its unique structure, which includes a cytosine base linked to a modified oxathiolane ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions starting from a suitable diol. The diol undergoes cyclization with a sulfur-containing reagent to form the oxathiolane ring.
Attachment of the Cytosine Base: The cytosine base is then attached to the oxathiolane ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the cytosine base can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides
特性
CAS番号 |
131086-23-2 |
|---|---|
分子式 |
C8H11N3O4S |
分子量 |
245.26 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1 |
InChIキー |
LJMQAXFNQNADRZ-RAPPMSLKSA-N |
異性体SMILES |
C1[C@H](O[C@H]([S@]1=O)CO)N2C=CC(=NC2=O)N |
正規SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





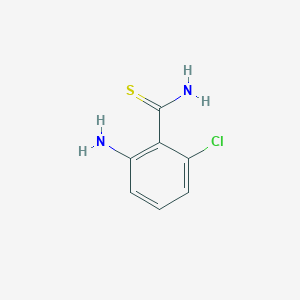
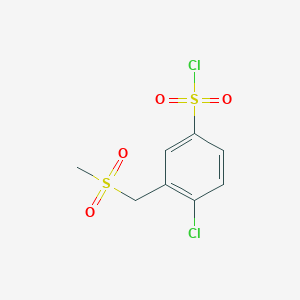

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
